molecular formula C9H14ClN3O2 B6168399 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride CAS No. 1955554-79-6

3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride

Cat. No.: B6168399
CAS No.: 1955554-79-6
M. Wt: 231.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride is a chemical compound that features a piperidine ring attached to a pyrazole ring, with a carboxylic acid group and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine with a 1,3-diketone or an equivalent compound under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrazole intermediate.

    Introduction of the Carboxylic Acid Group: This step often involves carboxylation reactions, where a carboxyl group is introduced to the pyrazole ring.

    Formation of the Hydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and purity. This might involve:

    Continuous Flow Chemistry: To enhance reaction efficiency and control.

    Catalysis: Using catalysts to lower reaction temperatures and increase yields.

    Purification Techniques: Such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the pyrazole or piperidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halides, alkylating agents, or acylating agents under appropriate conditions (e.g., acidic or basic environments).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield carboxylated or hydroxylated derivatives.

    Reduction: May produce reduced forms of the pyrazole or piperidine rings.

    Substitution: Can result in a variety of substituted pyrazole or piperidine derivatives.

Scientific Research Applications

3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Research: Used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(piperidin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride
  • 3-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid hydrochloride
  • 3-(piperidin-3-yl)-1H-pyrazole-4-carboxamide

Uniqueness

3-(piperidin-3-yl)-1H-pyrazole-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which can influence its binding affinity and specificity for biological targets. This makes it a valuable compound for developing selective inhibitors or modulators in medicinal chemistry.

Properties

CAS No.

1955554-79-6

Molecular Formula

C9H14ClN3O2

Molecular Weight

231.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.